2-(4-Bromo-2-thiazolyl)ethanol
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Overview
Description
2-(4-Bromo-2-thiazolyl)ethanol is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-(4-Bromo-2-thiazolyl)ethanol typically involves the reaction of 4-bromo-2-thiazolyl lithium with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(4-Bromo-2-thiazolyl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives.
Scientific Research Applications
2-(4-Bromo-2-thiazolyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying antibacterial and antifungal properties.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and antitumor activities, is ongoing.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-thiazolyl)ethanol involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromo-2-thiazolyl)ethanol include other thiazole derivatives like 2-(4-Chloro-2-thiazolyl)ethanol and 2-(4-Methyl-2-thiazolyl)ethanol. These compounds share the thiazole ring structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties. The presence of the bromine atom in this compound makes it unique and can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
1501635-52-4 |
---|---|
Molecular Formula |
C5H6BrNOS |
Molecular Weight |
208.08 g/mol |
IUPAC Name |
2-(4-bromo-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H6BrNOS/c6-4-3-9-5(7-4)1-2-8/h3,8H,1-2H2 |
InChI Key |
VHXXZOBYLIVGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CCO)Br |
Origin of Product |
United States |
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